c‑KIT V560G/D816V Double Mutant Inhibition: Potency Advantage of Thiazolo[5,4‑b]pyridine Derivative 6r Over Imatinib
A thiazolo[5,4‑b]pyridine derivative (6r), synthesized from a scaffold including the 6‑chlorothiazolo[5,4‑b]pyridine core, demonstrated potent inhibition of the imatinib‑resistant c‑KIT V560G/D816V double mutant. This represents a 7.9‑fold improvement in potency relative to imatinib and is statistically indistinguishable from the clinically approved agent sunitinib [REFS‑1].
| Evidence Dimension | Enzymatic inhibitory activity against c‑KIT V560G/D816V double mutant |
|---|---|
| Target Compound Data | 4.77 ± 0.38 µM |
| Comparator Or Baseline | Imatinib: 37.93 ± 8.68 µM; Sunitinib: 3.98 ± 1.18 µM |
| Quantified Difference | 7.9‑fold more potent than imatinib; comparable to sunitinib (p > 0.05) |
| Conditions | ADP‑Glo kinase assay |
Why This Matters
This evidence demonstrates that derivatives of 6‑chlorothiazolo[5,4‑b]pyridine can overcome clinically relevant imatinib resistance, a critical criterion for selecting compounds for GIST research.
- [1] Nam, Y., et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. Table 3. View Source
